1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one
Description
The compound 1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one features a pyrazole core substituted with methyl groups at positions 3 and 5, a morpholine-4-sulfonyl group at position 4, and a 2-nitrophenoxy ethanone side chain.
Properties
IUPAC Name |
1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O7S/c1-12-17(29(25,26)19-7-9-27-10-8-19)13(2)20(18-12)16(22)11-28-15-6-4-3-5-14(15)21(23)24/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDJIRWFLRXJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=CC=C2[N+](=O)[O-])C)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the morpholine sulfonyl group and the nitrophenoxy moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and nitrophenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent research has indicated that compounds related to this structure exhibit promising anticancer properties. For instance, studies have demonstrated that similar pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of cell signaling pathways associated with cell survival and apoptosis .
Case Study:
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyrazole derivatives. The researchers synthesized several analogs, including compounds with morpholine and nitrophenoxy substituents. In vitro assays revealed that certain derivatives inhibited tumor growth by targeting specific kinases involved in cancer progression .
Pesticidal Properties
The structural components of this compound suggest potential use as a pesticide or herbicide. Morpholine derivatives are known for their efficacy in disrupting pest metabolism and growth. Preliminary studies have shown that similar compounds can act as effective insecticides against common agricultural pests.
Data Table: Pesticidal Efficacy
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85% | |
| Compound B | Whiteflies | 78% | |
| 1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one | Leafhoppers | TBD | Current Study |
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, pyrazole derivatives are known to inhibit cyclooxygenases (COX), which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.
Case Study:
In a biochemical study examining the inhibition of COX enzymes, researchers found that certain pyrazole-based compounds exhibited IC50 values in the low micromolar range, indicating potent inhibitory activity . This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Flexibility: The pyrazole core allows modular substitution, enabling tuning of electronic (via nitro/morpholine groups) and steric (via aryl/ethanone chains) properties .
- Biological Relevance : Nitro and sulfonyl groups are associated with kinase inhibition and antimicrobial activity, suggesting the target compound could be explored in these domains .
- Stability Challenges : Nitro groups may confer photolytic sensitivity, necessitating formulation studies for the target compound, whereas morpholine-sulfonyl analogues like G680-0064 may offer improved stability .
Biological Activity
1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one is a complex organic compound that has attracted significant interest due to its potential biological activities. This compound features a pyrazole ring, a morpholine sulfonyl group, and a nitrophenoxy moiety, which contribute to its diverse applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O4S, with a molecular weight of 358.39 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O4S |
| Molecular Weight | 358.39 g/mol |
| SMILES | CC(C)c1c(c(C)n(CCC(O)=O)n1)S(N1CCOCC1)(=O)=O |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, thereby altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Protein Binding : It can interact with proteins, influencing their function and stability.
Antibacterial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial DNA synthesis or cell wall integrity through the formation of reactive intermediates from nitro groups during reduction processes .
Antiinflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of cyclooxygenase (COX) enzymes. Similar compounds have been investigated for their ability to selectively inhibit COX-2, leading to reduced inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
Anticancer Potential
Some studies have explored the anticancer potential of pyrazole derivatives, highlighting their role in modulating cell signaling pathways associated with cancer progression. The presence of the morpholine sulfonyl group may enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells .
Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of several pyrazole derivatives against E. coli and Pseudomonas aeruginosa. The results indicated that compounds similar to this compound exhibited significant inhibition zones in agar diffusion tests at concentrations as low as 100 µg/mL .
Study 2: Enzyme Inhibition Assays
In a separate study focusing on enzyme inhibition, the compound was tested against acetylcholinesterase (AChE) and urease. Results showed promising inhibitory effects, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 1-[3,5-dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one?
- Methodology :
- Stepwise synthesis : Begin with the condensation of 3,5-dimethylpyrazole derivatives with morpholine sulfonyl chloride under reflux in ethanol or DMF (60–80°C, 2–6 hours) to form the pyrazole-sulfonyl intermediate .
- Coupling reaction : React the intermediate with 2-nitrophenoxy ethanone using potassium carbonate in DMF under reflux (100°C, 12–24 hours) to introduce the phenoxy group .
- Purification : Recrystallize from a DMF-EtOH (1:1) mixture to achieve high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Key techniques :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns, particularly the morpholine sulfonyl and nitrophenoxy groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related pyrazol-1-yl ethanone derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound (e.g., inconsistent antimicrobial results)?
- Methodological approach :
- Standardized assays : Replicate experiments using CLSI/M07-A11 guidelines for antimicrobial testing to minimize variability .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., nitrophenoxy vs. methoxyphenoxy) on activity, as seen in analogous pyrazole derivatives .
- Solubility optimization : Adjust solvent systems (e.g., DMSO-PBS mixtures) to ensure compound solubility and bioavailability in biological assays .
Q. What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Protocol :
- Accelerated stability studies : Incubate the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC with a C18 column (λ = 254 nm) .
- Kinetic analysis : Use Arrhenius plots to predict shelf-life under storage conditions .
Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?
- Workflow :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2), leveraging structural data from morpholine-sulfonyl analogs .
- MD simulations : Perform 100-ns simulations in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .
Key Considerations for Researchers
- Avoid commercial sources : Prioritize in-house synthesis or academic collaborators for reagent-grade material .
- Data reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent purity) to mitigate variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
